molecular formula C23H25N3O4 B11390372 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11390372
M. Wt: 407.5 g/mol
InChI Key: FVMTVYIHJKVBJH-UHFFFAOYSA-N
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Description

  • Reactants: Intermediate pyrrolo[3,4-c]pyrazole, ethyl bromide, and phenol derivatives.
  • Conditions: Nucleophilic substitution reactions, typically under basic conditions.
  • Product: Substituted pyrrolo[3,4-c]pyrazole.
  • Step 3: Final Functionalization

    • Reactants: Substituted pyrrolo[3,4-c]pyrazole, appropriate alkylating agents.
    • Conditions: Mild heating, possibly in the presence of a catalyst.
    • Product: 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions

    • Step 1: Formation of the Pyrrolo[3,4-c]pyrazole Core

      • Reactants: 3-aminopyrazole and an appropriate aldehyde.
      • Conditions: Acidic or basic catalysis, reflux conditions.
      • Product: Intermediate pyrrolo[3,4-c]pyrazole.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.

      Reduction: Reduction reactions can target the carbonyl group in the pyrrolo[3,4-c]pyrazole ring, potentially converting it to an alcohol.

      Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions

      Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

      Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

      Substitution: Alkyl halides or acyl chlorides under basic conditions.

    Major Products

      Oxidation: Quinone derivatives.

      Reduction: Alcohol derivatives.

      Substitution: Various substituted pyrrolo[3,4-c]pyrazole derivatives.

    Scientific Research Applications

    Chemistry

    In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

    Biology

    Biologically, the compound’s multiple functional groups may interact with various biomolecules, making it a candidate for drug discovery and development. It could potentially exhibit anti-inflammatory, antioxidant, or antimicrobial properties.

    Medicine

    In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.

    Industry

    Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

    Mechanism of Action

    The mechanism of action of 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxy and ethoxy groups could form hydrogen bonds or participate in other interactions with target molecules, influencing the compound’s overall effect.

    Comparison with Similar Compounds

    Similar Compounds

      4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Lacks the methyl group on the hydroxyphenyl ring.

      4-(3-methoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Has a methoxy group instead of an ethoxy group.

    Uniqueness

    The presence of both ethoxy and hydroxy groups, along with the specific substitution pattern on the phenyl rings, makes 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one unique. These features could confer distinct chemical reactivity and biological activity compared to similar compounds.

    Properties

    Molecular Formula

    C23H25N3O4

    Molecular Weight

    407.5 g/mol

    IUPAC Name

    4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

    InChI

    InChI=1S/C23H25N3O4/c1-4-10-26-22(14-7-9-17(28)18(12-14)30-5-2)19-20(24-25-21(19)23(26)29)15-11-13(3)6-8-16(15)27/h6-9,11-12,22,27-28H,4-5,10H2,1-3H3,(H,24,25)

    InChI Key

    FVMTVYIHJKVBJH-UHFFFAOYSA-N

    Canonical SMILES

    CCCN1C(C2=C(C1=O)NN=C2C3=C(C=CC(=C3)C)O)C4=CC(=C(C=C4)O)OCC

    Origin of Product

    United States

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